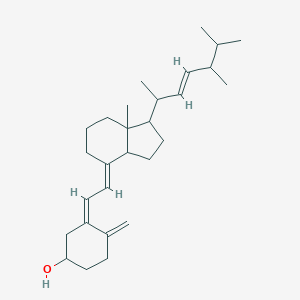
Ergocalciferol
Descripción general
Descripción
Es un secoesteroide formado por la ruptura fotoquímica de un esteroide, específicamente por la acción de la luz ultravioleta (UV-B o UV-C) sobre el ergosterol, una forma de provitamina D2 . El ergocalciferol se utiliza para prevenir y tratar la deficiencia de vitamina D, incluidas afecciones como el raquitismo y el hipoparatiroidismo .
Aplicaciones Científicas De Investigación
El ergocalciferol tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar las reacciones fotoquímicas de los esteroides. En biología y medicina, el this compound es esencial para estudiar el metabolismo de la vitamina D y sus efectos sobre la homeostasis del calcio y el fósforo . También se utiliza en el desarrollo de alimentos y productos farmacéuticos fortificados con vitamina D . Las investigaciones recientes se han centrado en la encapsulación de this compound en nanopartículas para mejorar su estabilidad y biodisponibilidad .
Mecanismo De Acción
El ergocalciferol es una provitamina que se convierte en su forma activa a través de la hidroxilación en el hígado y los riñones. El metabolito activo, 1,25-dihidroxivitamina D, estimula la absorción de calcio y fósforo desde el intestino delgado, promueve la secreción de calcio del hueso a la sangre y mejora la reabsorción de fosfato en los túbulos renales . Este mecanismo es crucial para mantener la mineralización ósea adecuada y la homeostasis general del calcio .
Safety and Hazards
Ergocalciferol can affect you when breathed in and by passing through your skin . Overexposure can cause nausea, vomiting, diarrhea or constipation, loss of appetite and weight loss . High exposure can cause headache, nervousness, muscle weakness, fatigue, confusion and apathy . Severe poisoning can affect the heart and bones, and cause disturbances in vision . This compound can cause kidney damage .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ergocalciferol participates in numerous biochemical reactions. It is an inactivated vitamin D analog that undergoes two-step metabolism in the liver and kidney to produce a biologically active metabolite, calcitriol . This metabolite binds to the vitamin D receptor (VDR) for the regulation of expression of diverse genes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the amount of calcium absorbed by the intestines and kidneys . In a study on β-Cell Function in New-Onset Type 1 Diabetes, this compound significantly slowed the decline in percentage AUC C-peptide from baseline compared with placebo .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is a secosteroid formed by the action of ultraviolet light (UV-B or UV-C) on ergosterol, a form of provitamin D2 . Like cholecalciferol, this compound is inactive by itself . It works by increasing the amount of calcium absorbed by the intestines and kidneys .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound significantly reduced temporal trends in HbA1c, IDAA1c, and TNF-α . The this compound treatment group had statistically significantly higher serum 25-hydroxyvitamin D at 6 months and 9 months than the placebo group .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High concentrations of vitamin D2 (100,000 ng/ml) and D3 (10,000 ng/ml) affect the growth of A. salmonicida and decrease the viability of S. salar primary macrophages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from 7-DHC via lanosterol (D3) in land animals, 7-DHC via cycloartenol (D3) in plants, ergosterol via lanosterol (D2) in fungi, and 7-DHC or ergosterol (D3 or D2) in algae .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After the activation of the vitamin D receptor, some of the biological changes produced by this compound include mobilization and accretion of calcium and phosphorus in the bone, absorption of calcium and phosphorus in the intestine, and reabsorption of calcium and phosphorus in the kidney .
Subcellular Localization
It is known that the enzymes involved in the biosynthesis and regulation of this compound in yeast have been reported, and their subcellular locations have been studied .
Métodos De Preparación
El ergocalciferol se sintetiza mediante la irradiación de ergosterol, que se deriva de la levadura y los hongos. El proceso implica exponer el ergosterol a la luz ultravioleta, lo que da como resultado la formación de this compound . Los métodos de producción industrial a menudo implican el uso de cromatografía líquida de alto rendimiento (HPLC) para purificar el compuesto . Además, se han desarrollado sistemas de liberación controlada que utilizan la conjugación con quitosán de glicol para mejorar la administración de this compound .
Análisis De Reacciones Químicas
El ergocalciferol experimenta varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes de saponificación y solventes de extracción líquido-líquido . Los principales productos formados a partir de estas reacciones son varios metabolitos hidroxilados, como 25-hidroxivitamina D y 1,25-dihidroxivitamina D, que son formas biológicamente activas de la vitamina D .
Comparación Con Compuestos Similares
El ergocalciferol a menudo se compara con el colecalciferol (vitamina D3), otra forma de vitamina D. Si bien ambos compuestos se utilizan para tratar la deficiencia de vitamina D, el colecalciferol es más potente y tiene una vida media más larga que el this compound . El this compound se deriva principalmente de fuentes vegetales, mientras que el colecalciferol se sintetiza en la piel al exponerse a la luz solar . Otros compuestos similares incluyen calcidiol y calcitriol, que son metabolitos de la vitamina D3 y desempeñan funciones en el metabolismo del calcio y el fósforo .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ergocalciferol involves the conversion of a precursor molecule, ergosterol, into the final product through a series of chemical reactions.", "Starting Materials": [ "Ergosterol", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Methyllithium", "Dimethylformamide", "Methoxyethanol", "Benzene", "Tetrahydrofuran", "Ethyl acetate", "Water" ], "Reaction": [ "Ergosterol is dissolved in methanol and treated with hydrochloric acid to form a mixture of ergosterol and its hydrochloride salt.", "The mixture is then treated with sodium hydroxide to deprotonate the hydrochloride salt and form ergosterol.", "Ergosterol is then reacted with sodium borohydride in the presence of acetic acid as a catalyst to form 22,23-dihydroergosterol.", "22,23-dihydroergosterol is then reacted with methyllithium in the presence of dimethylformamide to form 9,10-secosterol intermediate.", "The 9,10-secosterol intermediate is then reacted with methoxyethanol in the presence of benzene to form 9,10-secosterol methoxyethyl ether.", "9,10-secosterol methoxyethyl ether is then reacted with tetrahydrofuran in the presence of ethyl acetate to form 9,10-secosterol tetrahydrofuran ether.", "The final step involves the hydrolysis of 9,10-secosterol tetrahydrofuran ether in the presence of water to form Ergocalciferol." ] } | |
Número CAS |
50-14-6 |
Fórmula molecular |
C28H44O |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27?,28+/m0/s1 |
Clave InChI |
MECHNRXZTMCUDQ-GXNDFQCXSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Apariencia |
Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998) |
Punto de ebullición |
Sublimes |
Color/Form |
Prisms from acetone White crystals Colorless crystals |
melting_point |
239 to 244 °F (EPA, 1998) 116.5 °C |
| 50-14-6 | |
Descripción física |
Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998) White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS] |
Pictogramas |
Acute Toxic; Health Hazard |
Vida útil |
Deterioration of pure crystal is negligible after storage of /9 mo/ in amber evacuated ampuls at refrigerator temperature. /Vitamin D3/ Ergocalciferol decomposes on exposure to air and light, and preparations of the drug should be protected from air and light |
Solubilidad |
Soluble in alcohol, chloroform, ether, and fatty oils. SOL IN FATTY ACIDS Solubility in acetone 69.5, benzene 10, hexane 1 (all in g/L, room temperature) In water, 50 mg/L at 25 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


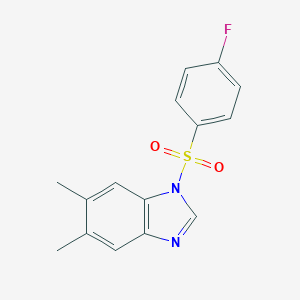

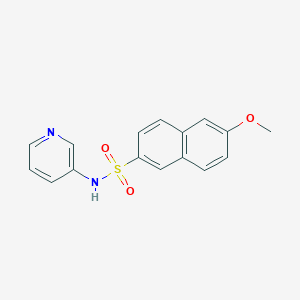
![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)
![2-hydroxy-N'-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B368752.png)
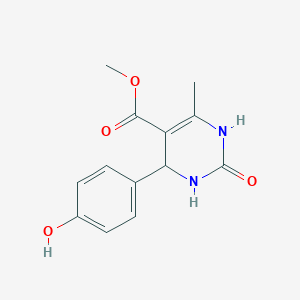
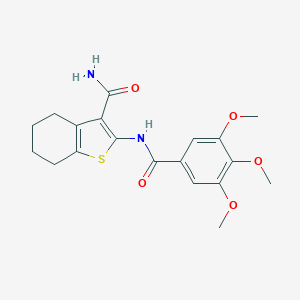
![N-[3-chloro-4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B368770.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B368785.png)


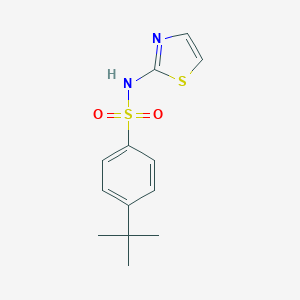
![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368804.png)
![2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368805.png)
